3-Acetyl-6-methylpyridazine-4-carboxamide
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Overview
Description
3-Acetyl-6-methylpyridazine-4-carboxamide is a heterocyclic compound that belongs to the pyridazine family. . The compound features an acetyl group at the 3-position, a methyl group at the 6-position, and a carboxamide group at the 4-position of the pyridazine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-6-methylpyridazine-4-carboxamide typically involves the following steps:
Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through an aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines under neutral conditions.
Introduction of Functional Groups: The acetyl, methyl, and carboxamide groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
3-Acetyl-6-methylpyridazine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
3-Acetyl-6-methylpyridazine-4-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate due to its unique physicochemical properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Acetyl-6-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Pyridazinone: A derivative of pyridazine with a keto functionality, known for its broad spectrum of pharmacological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3, commonly found in nucleic acids.
Uniqueness
3-Acetyl-6-methylpyridazine-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of acetyl, methyl, and carboxamide groups makes it a versatile compound for various scientific and industrial applications.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
3-acetyl-6-methylpyridazine-4-carboxamide |
InChI |
InChI=1S/C8H9N3O2/c1-4-3-6(8(9)13)7(5(2)12)11-10-4/h3H,1-2H3,(H2,9,13) |
InChI Key |
SWKFJMWGMPHDIY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(N=N1)C(=O)C)C(=O)N |
Origin of Product |
United States |
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